Product packaging for Disperse red 153(Cat. No.:CAS No. 78564-87-1)

Disperse red 153

Cat. No.: B1592451
CAS No.: 78564-87-1
M. Wt: 404.3 g/mol
InChI Key: WFRRWBDTRFNKAW-UHFFFAOYSA-N
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Description

Disperse red 153 is a useful research compound. Its molecular formula is C18H15Cl2N5S and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Cl2N5S B1592451 Disperse red 153 CAS No. 78564-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5S/c1-2-25(11-3-10-21)13-6-4-12(5-7-13)23-24-18-22-15-9-8-14(19)16(20)17(15)26-18/h4-9H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRRWBDTRFNKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25150-28-1, 78564-87-1
Record name 3-[[4-[2-(6,7-Dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25150-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-[[4-[2-[5,6(or 6,7)-dichloro-2-benzothiazolyl]diazenyl]phenyl]ethylamino]
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Contextualization of Disperse Red 153 Within Azo Dye Chemistry and Textile Science

Disperse Red 153 belongs to the single azo class of dyes, characterized by the presence of one azo group (–N=N–) which acts as the chromophore responsible for its color. Azo dyes represent the largest and most versatile class of synthetic dyes used in the textile industry, accounting for up to 70% of all dyes used in textile production. uark.edu The chemical structure of this compound is based on a benzothiazole (B30560) moiety. Its synthesis involves the diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.

Disperse dyes are specifically designed for dyeing synthetic fibers such as polyester (B1180765), polyamide, and acetate. These fibers are hydrophobic, and disperse dyes, being non-ionic and having low water solubility, can diffuse into the fiber structure at high temperatures. this compound appears as a deep red powder and is soluble in organic solvents like acetone, chloroform, and dimethylformamide (DMF), in which it produces a bright red color. It is classified as a medium-temperature dye, suitable for high-temperature, high-pressure dyeing methods and thermofixation processes. This makes it highly effective for dyeing polyester and its blends, providing good dyeing performance and fastness properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
C.I. Name This compound
CAS Number 78564-87-1
Molecular Formula C₁₉H₁₇Cl₂N₅S or C₁₈H₁₅Cl₂N₅S
Molecular Weight 418.34 g/mol or 404.3162 g/mol
Appearance Deep red powder
Solubility Soluble in acetone, chloroform, DMF
Water Solubility 87µg/L at 20℃ lookchem.com
Density 1.47 g/cm³ at 20℃ lookchem.com

Note: Variations in molecular formula and weight are reported across different sources.

Evolution of Research Trajectories on Disperse Red 153

Research on disperse dyes, including Disperse Red 153, has evolved significantly since the development of the first hydrophobic fibers in the 1920s. Initially, the focus was on synthesizing dyes suitable for new materials like cellulose (B213188) acetate. The introduction of polyester (B1180765) and other synthetic fibers in the 1950s created a demand for dyes with higher fastness properties, particularly resistance to sublimation and light.

Another significant research trajectory involves the use of more environmentally friendly dyeing technologies. Supercritical carbon dioxide (scCO₂) has been explored as an alternative to water-based dyeing. Studies have investigated the application of this compound and other disperse dyes in scCO₂ for dyeing various fabrics, including wool, which has shown promising results in terms of color strength and fastness.

Interdisciplinary Significance of Disperse Red 153 Studies

Established Synthetic Pathways for this compound

The traditional synthesis of this compound is a classic example of azo coupling, a fundamental process in the manufacturing of many commercial dyes.

Diazotization and Coupling Reactions in this compound Synthesis

The synthesis of this compound is achieved through a two-step process involving diazotization followed by a coupling reaction. The first step is the diazotization of a heterocyclic amine, specifically 2-amino-5,6-dichlorobenzothiazole (B1582228). This reaction is typically carried out in a strong acidic medium, such as sulfuric acid, at low temperatures (around -2°C to 0°C) using a diazotizing agent like sodium nitrite (B80452) to form the corresponding diazonium salt.

The second step is the coupling reaction, where the newly formed diazonium salt is reacted with a coupling component. For this compound, the coupling agent is N-ethyl-N-cyanoethylaniline or 3-(Ethyl(m-tolyl)amino)propanenitrile. This reaction is also performed at a low temperature (around 0°C) and the pH is adjusted to facilitate the electrophilic substitution of the diazonium salt onto the electron-rich coupling component. The final product, this compound, is then isolated through filtration, washing, and drying.

Precursor Chemistry and Reaction Mechanisms

The key precursors for the synthesis of this compound are 2-amino-5,6-dichlorobenzothiazole and N-ethyl-N-cyanoethylaniline.

Diazo Component: 2-amino-5,6-dichlorobenzothiazole serves as the amine that is converted into the diazonium salt. The presence of the electron-withdrawing chlorine atoms and the benzothiazole (B30560) ring influences the stability and reactivity of the resulting diazonium ion.

Coupling Component: N-ethyl-N-cyanoethylaniline is an aromatic amine derivative that acts as the nucleophile in the coupling reaction. The ethyl and cyanoethyl groups attached to the nitrogen atom, as well as the position of the coupling on the aniline (B41778) ring, are crucial for determining the final color and properties of the dye.

The reaction mechanism for diazotization involves the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid then reacts with the primary aromatic amine to form a diazonium salt. The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the activated aromatic ring of the coupling component, typically at the para position to the amino group, to form the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.

Novel Approaches in Disperse Azo Dye Synthesis Relevant to this compound

While the traditional synthesis of azo dyes is well-established, modern research focuses on developing more efficient and versatile synthetic methods, as well as creating dyes with improved properties.

Ugi Four-Component Reaction in Heterocyclic Disperse Dye Derivatization

A notable innovation in dye synthesis is the application of multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the combination of four starting materials—an aldehyde, an amine, a carboxylic acid, and an isocyanide—to create complex molecules with high efficiency and atom economy.

In the context of disperse dyes, the Ugi-4CR has been employed to synthesize novel azo disperse dyes with diverse structures. For instance, new azo disperse dyes have been created by first using the Ugi reaction to generate complex adducts, which are then coupled with aryl diazonium salts. This approach offers a powerful tool for creating a library of new dyes with potentially enhanced properties, such as improved fastness, by introducing functionalities like amides and esters, and increasing the molecular weight and size.

Advanced Synthetic Strategies for Monoazo Disperse Dyes

Beyond multicomponent reactions, other advanced strategies are being explored to synthesize novel monoazo disperse dyes with tailored properties. These strategies often involve the use of different heterocyclic diazo components and functionalized coupling components.

For example, researchers have synthesized new red disperse dyes for unmodified pure polypropylene (B1209903) fibers by using various substituted diazo components with a common di-n-hexyl substituted coupling component. The electronic nature of the substituents on the diazo component was found to influence the color of the dye, with electron-donating groups causing a hypsochromic (blue) shift and electron-withdrawing groups resulting in a bathochromic (red) shift.

Other research has focused on synthesizing monoazo disperse dyes derived from 4-amino-N-decyl-1,8-naphthalimide and coupling them with various N,N-dialkyl anilines and naphthol derivatives. These novel dyes have shown good affinity for polyester (B1180765) fabrics and exhibited moderate to excellent fastness properties. The use of microwave technology and ultrasound has also been explored as an environmentally friendly approach to both the synthesis of disperse dyes and the dyeing process itself, often leading to faster reactions and higher yields.

Structure-Activity Relationships in this compound Derivatives

The relationship between the chemical structure of a disperse dye and its properties, such as color, fastness, and dyeing behavior, is a critical area of study. For this compound and its derivatives, specific structural features play a significant role.

The core structure of this compound, an azobenzothiazole dye, is known to produce scarlet to bordeaux red shades. The presence of the benzothiazole ring in the diazo component is a key contributor to the dye's color and properties.

Studies on analogous azo dyes have revealed important structure-activity relationships:

Substituents on the Diazo Component: As mentioned earlier, electron-donating groups on the diazo component tend to shift the color towards the blue end of the spectrum (hypsochromic shift), while electron-withdrawing groups shift it towards the red end (bathochromic shift).

Halogenation: In a study of azobenzene (B91143) disperse dyes, halogenated analogs (chlorinated and brominated) showed increased reactivity compared to their non-halogenated counterparts in a peptide reactivity assay, which is relevant for understanding potential skin sensitization.

Molecular Size and Functionality: The introduction of larger and more functional groups, such as those incorporated through the Ugi reaction, can lead to improved fastness properties. This is attributed to stronger intermolecular interactions between the dye and the fiber.

The table below summarizes the key precursors and their roles in the synthesis of this compound.

Compound Name Role in Synthesis
2-amino-5,6-dichlorobenzothiazoleDiazo Component
N-ethyl-N-cyanoethylanilineCoupling Component
Sodium NitriteDiazotizing Agent
Sulfuric AcidAcidic Medium

Influence of Molecular Architecture on Dyeing Performance

The core structure of a disperse azo dye, which features an azo group (-N=N-) linking two or more aromatic or heterocyclic rings, is the primary determinant of its color. The electronic properties of substituents on these rings can significantly modify the dye's shade and color strength (K/S). Electron-donating groups (auxochromes) and electron-withdrawing groups (chromophores) alter the electron density across the conjugated system, which in turn affects the wavelength of maximum absorption (λmax). For instance, the introduction of functional groups with varying electronic affinities can tune the light absorption properties of the dye.

Molecular size and planarity are critical for the dyeing process, especially for hydrophobic fibers like polyester. Disperse dyes must be small enough and have a linear, planar structure to penetrate the tightly packed polymer chains of the fiber. vinca.rs The dye molecules then anchor themselves within the fiber's amorphous regions primarily through van der Waals forces and hydrophobic interactions. A moderate planar structure allows the dye to easily penetrate and remain fixed within the fiber.

Table 1: Influence of Structural Features on Azo Dye Performance

Structural Feature Influence on Dyeing Performance Research Finding Citation
Substituent Groups Alters electron density, affecting λmax (color) and color strength. The type and position of substituents significantly influence dye properties and performance.
Molecular Weight/Size Larger molecules often exhibit better sublimation and wash fastness. Increased molecular weight/size, through features like amide and ester groups, can improve fastness properties.
Molecular Planarity A planar structure facilitates easier penetration into the fiber matrix. Dyes with a moderate planar molecular structure can easily penetrate and remain fixed within fibers.

| Functional Groups | Groups like amides, esters, and hydroxyls can improve dye-fiber interactions and fastness. | Aromatic hydroxyl groups have been shown to improve the fastness of disperse azo dyes. | |

Structural Modifications for Enhanced Functional Properties

To meet the demanding requirements of the textile industry, the molecular structures of azo disperse dyes are often engineered to enhance specific functional properties. These modifications aim to improve characteristics like light fastness, wash fastness, thermal stability, and color brilliance, or to create dyes suitable for novel dyeing techniques like supercritical CO2 dyeing. vinca.rs

One common strategy is the introduction of specific functional groups into the dye molecule. Research has shown that incorporating two amide and one ester functionality can significantly improve the fastness properties of azo disperse dyes on polyamide and polyester fabrics when compared to simpler dyes like C.I. Disperse Red 1. Similarly, the synthesis of azo dyes with sulfonamide groups has been explored to create novel dyes with good color intensity and fastness properties. The choice of the terminal group on the dye molecule can also have a substantial impact; for example, dyes featuring an isoxazole (B147169) ring or a guanidine (B92328) end group have been shown to possess better dyeing capability and produce brighter colors on fibers.

Another approach involves altering the core heterocyclic system of the dye. Synthesizing azo dyes based on a polyfunctionally substituted oxopyridine core as the coupling component is a method used to achieve improved dyeing qualities. This modification of the fundamental building blocks of the dye allows for the creation of new systems with unique properties.

Increasing the molecular complexity by creating polymeric dyes from monomeric precursors is also a viable technique. This modification can lead to increased shade brilliancy and improved fastness capabilities on fabrics like nylon and polyester.

Furthermore, structural modifications are crucial for adapting dyes to more environmentally friendly dyeing processes. For supercritical CO2 dyeing, which requires dyes with low polarity, the molecular structure is a key consideration. vinca.rs Modifying the side chains on the dye molecule, such as the length of alkyl chains or the position of electron-withdrawing groups, can have a major impact on the dye's performance, including its absorption properties and color fastness in this waterless dyeing medium. For instance, research on a series of red disperse azo dyes found that a reduced electron-withdrawing effect and shorter alkyl chains could decrease color-fastness performance, highlighting the precise control offered by structural engineering.

These targeted modifications, achieved through modern synthetic methodologies, allow for the creation of a diverse library of azo disperse dyes with tailored functional properties for specific applications.

Table 2: Examples of Structural Modifications and Their Effects on Azo Dyes

Modification Strategy Specific Change Resulting Enhancement Citation
Introduction of Functional Groups Incorporating amide and ester functionalities into the dye structure. Improved wash, crock, and light fastness properties on polyester and polyamide fabrics.
Heterocyclic Core Variation Using an oxopyridine core as the coupling component instead of a traditional one. Designed to produce azo dye systems with improved dyeing qualities.
Polymerization Creating polymeric dyes from corresponding monomeric azo dyes. Results in increased shade brilliancy and improved fastness properties.
Side-Chain Engineering Adjusting the length of alkyl chains on the dye molecule. Actively modifies the chromophore bandwidth and dye affinity for the fiber.

| Terminal Group Modification | Introducing guanidine or isoxazole end groups. | Leads to better dyeing capability and more brilliant colors on fibers. | |

Fundamental Principles of Disperse Dyeing on Synthetic Fibers

Disperse dyes are non-ionic, sparingly soluble in water, and are applied to hydrophobic fibers from a fine aqueous dispersion. The dyeing process is a complex interplay of physical phenomena, governed by thermodynamic and kinetic principles.

Adsorption, Penetration, and Diffusion Phenomena of this compound into Fiber Matrices

The dyeing of synthetic fibers like polyester with this compound involves a multi-step process. Initially, the dye molecules, present as a fine dispersion in the dyebath, move towards the fiber surface. This is followed by the adsorption of the dye molecules onto the fiber surface. Due to the hydrophobic nature of both the disperse dye and the polyester fiber, there is a natural attraction between them.

The subsequent and crucial step is the penetration and diffusion of the dye molecules from the surface into the amorphous regions of the fiber matrix. This process is highly dependent on temperature. At elevated temperatures, typically between 120°C and 130°C for conventional dyeing, the polymer chains of the polyester fiber gain sufficient energy to move, creating temporary voids or "free volume" within the fiber structure. These microvoids allow the smaller, non-ionic this compound molecules to diffuse into the fiber. The rate of diffusion is influenced by the size of the dye molecules; smaller molecules generally diffuse faster.

Once inside the fiber, the dye molecules are physically entrapped as the fiber cools and the polymer chains return to a more rigid state. This physical entrapment, rather than a chemical bond, is responsible for the dye's fastness properties.

Thermodynamic Parameters of this compound Sorption on Polyester Fibers

The sorption of disperse dyes onto polyester fibers is a spontaneous process, as indicated by a negative change in Gibbs Free Energy (ΔG°). Studies on disperse dyes have shown that the dyeing process is typically endothermic, meaning it is favored by an increase in temperature, which is reflected in a positive enthalpy change (ΔH°). The positive entropy change (ΔS°) observed in these systems suggests an increase in the randomness at the solid-liquid interface as the dye molecules move from the aqueous phase into the fiber.

The thermodynamic parameters confirm that the sorption is primarily a physical process. The magnitude of the free energy change, typically in the range of -10 to -40 kJ·mol⁻¹, is characteristic of physisorption.

Table 1: Typical Thermodynamic Parameters for Disperse Dye Sorption on Polyester

Thermodynamic ParameterTypical Value RangeImplication for Dyeing Process
Gibbs Free Energy (ΔG°) -10 to -40 kJ·mol⁻¹Spontaneous process
Enthalpy (ΔH°) PositiveEndothermic; favored by higher temperatures
Entropy (ΔS°) PositiveIncreased disorder at the fiber-water interface

Note: The values presented are general for disperse dyes on polyester and provide a framework for understanding the sorption of this compound.

Kinetic Rate Studies of this compound Dyeing Processes

The rate constant of dyeing increases with temperature, which is a direct consequence of the increased mobility of both the dye molecules and the polymer chains of the fiber at higher temperatures. The activation energy for the dyeing process provides insight into the energy barrier that must be overcome for diffusion to occur.

Supercritical Carbon Dioxide (scCO2) Dyeing with this compound

An environmentally friendly alternative to conventional water-based dyeing is the use of supercritical carbon dioxide (scCO2) as a dyeing medium. scCO2 is a fluid state of carbon dioxide where it is held at or above its critical temperature and pressure. In this state, it exhibits properties of both a liquid and a gas, making it an excellent solvent for non-polar molecules like disperse dyes.

Mass Transfer Dynamics of this compound in scCO2 Systems

In scCO2 dyeing, this compound dissolves in the supercritical fluid, which then acts as a carrier to transport the dye to the polyester fiber. The mass transfer of the dye from the fluid to the fiber is a critical step. The high diffusivity and low viscosity of scCO2 facilitate rapid transport of the dye to the fiber surface, significantly reducing dyeing times compared to aqueous methods.

A proposed mass transfer model suggests that as the scCO2 fluid reaches the fiber surface, a diffusion boundary is formed. The dissolved dye molecules are then readily adsorbed onto the fiber surface and subsequently diffuse into the polymer matrix. The continuous flow of the scCO2 fluid in the system ensures a dynamic process that can enhance dye uptake and leveling.

Influence of Process Parameters on this compound Dye Uptake and Color Strength in scCO2

The efficiency of scCO2 dyeing with this compound is highly dependent on the process parameters, namely temperature, pressure, and dyeing time.

Temperature: Increasing the dyeing temperature generally leads to a higher dye uptake and color strength (K/S value). This is because higher temperatures increase the kinetic energy of the dye molecules, enhancing their diffusion rate into the fiber. Furthermore, increased temperature can cause the fiber to swell, making it more accessible to the dye molecules. Research has shown that for polyester fibers dyed with this compound in scCO2, the K/S values increase as the temperature is raised from 80°C to 140°C.

Pressure: Pressure plays a crucial role in determining the density and solvating power of the scCO2. Increasing the pressure at a constant temperature increases the density of the fluid, which in turn enhances the solubility of this compound. This leads to a higher concentration of dye in the supercritical fluid and consequently, a greater dye uptake by the fiber. Studies have demonstrated a gradual increase in K/S values with increasing pressure from 17 MPa to 29 MPa.

Dyeing Time: The duration of the dyeing process also affects the final color yield. Longer dyeing times generally result in higher dye uptake, up to a point where equilibrium is reached.

Table 2: Effect of Process Parameters on Color Strength (K/S) of Polyester Dyed with this compound in scCO2

Temperature (°C)Pressure (MPa)Dyeing Time (min)Resulting Trend in Color Strength (K/S)
80 - 140ConstantConstantIncreasing K/S with increasing temperature.
Constant17 - 29ConstantIncreasing K/S with increasing pressure.
ConstantConstant20 - 80Increasing K/S with increasing time until equilibrium.

Note: This table summarizes the general trends observed in research studies.

Research has also indicated that using the crude form of this compound, without the dispersing agents and other auxiliaries typically found in commercial dyes, can lead to better dyeing performance in scCO2. This is because these additives are often insoluble in supercritical CO2 and can interfere with the dyeing process.

Comparative Analysis of Crude vs. Purified this compound in scCO2 Dyeing

In the realm of supercritical carbon dioxide (scCO2) dyeing, the purity of the disperse dye used can have a significant impact on the dyeing efficiency and final quality of the textile product. Research has been conducted to compare the dyeing performance of crude this compound with its purified form on polyester fibers.

Commercial disperse dyes, in their crude form, contain a variety of auxiliaries such as dispersants, wetting agents, and dust-proof agents. These additives are essential for conventional aqueous dyeing to ensure the dye disperses evenly in water. However, in the non-aqueous environment of supercritical CO2, these auxiliaries can interfere with the dyeing process.

Studies have demonstrated that the dyeing effect of crude this compound is generally inferior to that of the purified dye under the same scCO2 dyeing conditions. The presence of auxiliaries in the commercialized dye has been shown to have a negative effect on the dyeing process in supercritical CO2. This is primarily because the auxiliaries can hinder the mass transfer of the dye molecules from the supercritical fluid to the fiber surface.

The color strength (K/S) values of polyester samples dyed with purified this compound are consistently higher than those dyed with the crude form under identical temperature, pressure, and time conditions. This indicates a better dye uptake and a more efficient dyeing process with the purified dye. The mass transfer of the dye is improved in the absence of these additives, leading to a more saturated and vibrant coloration.

The dyeing kinetics are also affected. The diffusion rate of the purified dye into the polyester fibers is faster, leading to shorter dyeing times. In the scCO2 dyeing process, the high flow rate of the CO2 fluid carries single disperse dye molecules to the fiber dynamically, which reduces the potential for dye crystal growth and improves the uptake rate. The auxiliaries in the crude dye can disrupt this efficient transport mechanism.

A summary of the comparative effects is presented in the table below:

FeatureCrude this compoundPurified this compound
Dyeing Effect LowerHigher
Color Strength (K/S) LowerHigher
Mass Transfer Hindered by auxiliariesMore efficient
Dye Uptake Rate SlowerFaster

Nanotechnology Applications in this compound Dyeing

Nanoencapsulation has emerged as a promising technique to enhance the application of disperse dyes in textile dyeing. One of the methods utilized for this purpose is miniemulsion polymerization. This process involves the conversion of this compound dye into nanoscale particles encapsulated within a polymer shell.

The miniemulsion polymerization process for encapsulating this compound typically involves creating a stable miniemulsion of the dye in an aqueous medium. This is achieved by high-shear homogenization, which breaks down the dye and monomer droplets to a nanometer size range. A surfactant is used to stabilize these droplets against coalescence. Polymerization is then initiated, forming a polymer shell around the nano-sized dye particles.

The resulting nanoencapsulated this compound particles exhibit a small particle size and a specific zeta potential, which can be characterized using dynamic light scattering. The polymer shell serves multiple functions: it prevents the aggregation of dye particles, improves their dispersibility in the dyeing medium, and can control the release of the dye onto the fiber.

This technique offers a way to modify the properties of this compound, making it more suitable for advanced dyeing applications and improving its compatibility with various textile substrates.

The use of nanoscale this compound particles, whether through nanoencapsulation or other size reduction techniques, has a significant positive impact on dyeing performance and energy efficiency.

The smaller particle size of the nano-dye leads to a much larger surface area-to-volume ratio. This increased surface area enhances the dissolution rate of the dye in the dyeing medium and facilitates a more rapid and uniform adsorption onto the fiber surface. Consequently, the dyeing process can be carried out at lower temperatures and for shorter durations compared to conventional dyeing with micron-sized dye particles, leading to considerable energy savings.

Research comparing the dyeing of polyester fabrics with nano-sized and normal-sized this compound has shown that the nano-dye achieves higher color strength (K/S) values across a range of dyeing temperatures. The kinetic studies of the dyeing process reveal a faster dyeing rate for the nano-dye.

Furthermore, the improved dispersion stability and smaller particle size of the nano-dye contribute to better leveling properties and permeability, ensuring a more even and consistent coloration of the fabric. The fastness properties, such as washing, light, and rubbing fastness, of fabrics dyed with nanoencapsulated this compound are also reported to be excellent.

Nanoencapsulation of this compound via Miniemulsion Polymerization

Interaction of this compound with Polymer Matrices

The interaction between disperse dyes and polymer matrices is crucial for understanding the stability and long-term performance of dyed textiles. The rotational reorientation dynamics of disperse dye molecules within a polymer host provide insight into the local polymer environment and the physical state of the dye-polymer system.

Studies on similar systems, such as Disperse Red 1 doped in polystyrene, have utilized techniques like second harmonic generation (SHG) and dielectric relaxation to monitor the rotational motion of the dye chromophores over a wide range of temperatures, both above and below the glass transition temperature (Tg) of the polymer. These studies reveal that the rotational reorientation of the disperse dye is strongly coupled to the α-relaxation of the polymer host above Tg. This indicates that the movement of the dye molecules is governed by the segmental motions of the polymer chains.

Below the glass transition temperature, the rotational dynamics of the dye molecules are significantly slowed down and exhibit an Arrhenius temperature dependence. This suggests that the dye molecules are essentially frozen within the glassy polymer matrix. The stability of the dye's orientation is greatly enhanced by physical aging of the polymer below Tg, which leads to a significant increase in the temporal stability of the material's properties. These findings are critical for applications where the long-term stability of the dye's orientation is important.

Disperse dyes, including this compound, are designed for dyeing hydrophobic synthetic fibers like polyester, which lack the ionic or reactive sites found in natural fibers. The fixation mechanism for these dyes is primarily a process of physical entrapment.

During the dyeing process, which is typically carried out at high temperatures (around 120°C to 130°C) or with a carrier, the polymer structure of the synthetic fiber swells. This swelling action opens up the amorphous regions of the polymer, creating temporary free volume. The small, non-ionic molecules of this compound can then diffuse from the dyeing medium into these amorphous regions of the fiber.

Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions with the polymer chains. As the fiber cools and the polymer structure returns to its more compact, glassy state, the dye molecules become physically trapped within the polymer matrix. This entrapment is what provides the color to the fabric and contributes to its fastness properties. The crystalline nature of disperse dyes and their low solubility in water are key characteristics that facilitate this dyeing mechanism.

The effectiveness of this physical entrapment is dependent on factors such as the molecular size of the dye, the dyeing temperature and pressure, and the morphology of the polymer fiber.

Environmental Dynamics, Degradation Pathways, and Remediation Strategies for Disperse Red 153

Environmental Occurrence and Transport of Disperse Red 153

The environmental journey of this compound is largely dictated by its use in industrial processes and its subsequent discharge into wastewater systems.

Fate of this compound in Wastewater Systems

Wastewater from textile mills represents a primary route for this compound to enter the aquatic environment. During the dyeing process, a significant portion of the dye may not fix to the fabric and is consequently released in the effluent. Due to their designed stability, disperse dyes like this compound are often resistant to conventional wastewater treatment processes, allowing them to pass through treatment plants largely unaltered. This persistence can lead to the coloration of receiving water bodies, which is aesthetically undesirable and can reduce light penetration, thereby affecting aquatic photosynthesis.

Adsorption and Sludge Partitioning of this compound in Wastewater Treatment

In wastewater treatment plants, the low water solubility of disperse dyes like this compound influences their partitioning behavior. These non-ionic dyes have a tendency to adsorb onto the solid phase, such as sewage sludge. sci-hub.se The high log Kow value of analogues suggests a propensity for adsorption. This partitioning to sludge means that while the concentration in the treated effluent may be reduced, the dye becomes concentrated in the sludge. The disposal of this contaminated sludge can then become a secondary source of environmental contamination.

Biodegradation and Biotransformation of this compound

The breakdown of this compound in the environment is a slow process, with different mechanisms occurring under aerobic and anaerobic conditions.

Aerobic Biodegradability Studies (Zahn-Wellens/EMPA Test)

The Zahn-Wellens/EMPA test (OECD 302B) is used to assess the inherent biodegradability of chemical substances in an aerobic aqueous medium. This test simulates the conditions of a biological wastewater treatment plant. Studies on this compound using this method have shown that it is not readily biodegradable. In one study, no biodegradation was observed over a 28-day period, indicating that its half-life in an aerobic aqueous environment is likely longer than six months. This resistance to aerobic degradation contributes to its persistence in the environment.

Anaerobic Reduction and Azo Bond Cleavage of this compound

Under anaerobic conditions, such as those found in sediments or some stages of wastewater treatment, the primary degradation pathway for azo dyes like this compound is the reductive cleavage of the azo bond (–N=N–). This reaction is typically mediated by microbial azoreductase enzymes. The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines. While this process removes the color, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule. These amines may then require subsequent aerobic conditions for their complete degradation. The potential for the formation of these hazardous breakdown products is a key concern in the environmental risk assessment of azo dyes.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethylene glycol
Diethylene glycol

Enzymatic Decolorization of Disperse Dye Wastewater (e.g., Laccase)

Enzymatic treatment presents a promising approach for the decolorization of wastewater containing disperse dyes. Laccase, an oxidoreductase enzyme, has been a focus of research for this purpose. The effectiveness of laccase in decolorizing disperse dyes is influenced by several factors, including pH, temperature, and enzyme concentration.

Studies on the decolorization of Disperse Red 343, a related disperse dye, using laccase from Pleurotus sajor-caju PS-2001, showed optimal conditions at a pH of 3.0 and a temperature of 50°C. The highest decolorization of 38.5% was achieved with a laccase concentration of 10 U mL−1. In some cases, the presence of mediators can enhance the decolorization process, although this was not observed for laccase with Disperse Red 343. The efficiency of enzymatic decolorization can vary significantly depending on the specific dye. For instance, the decolorization of Disperse Red 167 and Disperse Blue 148 by laccase was considerably lower than that of Disperse Red 343.

The use of immobilized laccase on supports like nano zinc ferrite (B1171679) has also been investigated for the decolorization of disperse dyes such as Disperse Red 60. This method can be influenced by parameters like enzyme concentration and pH, with optimal conditions often needing to be determined for specific dye wastewater. The stability of the enzyme can be affected by the composition of the dyeing effluent. For example, free laccase showed greater stability than immobilized laccase in a Reactive Black 5 industrial dyeing effluent. uminho.pt

Here is an interactive data table summarizing the enzymatic decolorization of Disperse Red 343:

Bacterial Degradation and Azo-Reductase Activity in this compound Decolorization

Bacterial degradation offers another biological pathway for the remediation of wastewater containing this compound. This process often involves the action of specific enzymes, particularly azo reductases, which are capable of cleaving the azo bonds (-N=N-) that are characteristic of this class of dyes. This reductive cleavage typically occurs under anaerobic or microaerophilic conditions and results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

The enzymatic system of bacteria, including azoreductases and laccases, facilitates a series of catabolic activities that lead to the degradation of azo dyes. The efficiency of bacterial degradation can be influenced by various environmental factors such as pH, temperature, and the availability of carbon and nitrogen sources. For instance, the optimal pH for dye removal by many bacteria is in the range of 6.0 to 10.0.

Bacterial consortia have been shown to be effective in decolorizing various disperse dyes. For example, a consortium of Providencia rettgeri HSL1 and Pseudomonas sp. SUK1 demonstrated 98-99% decolorization of Disperse Red 78, with the enhanced activity of azoreductase and NADH-DCIP reductase playing a key role. Similarly, Enterococcus and Enterobacter species are known to produce azo reductase and have been shown to degrade different types of azo dyes.

The following table presents findings on bacterial degradation of various azo dyes:

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photocatalytic Degradation of this compound using Nano-Photocatalysts (TiO₂, WO₃, Doped Metal Oxides)

Photocatalysis using semiconductor nanoparticles has emerged as an effective AOP for the degradation of disperse dyes like this compound. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its efficiency, stability, and low cost. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, leading to the formation of highly reactive hydroxyl radicals that can oxidize the dye molecules. The photocatalytic degradation of Disperse Red 1 in a TiO₂ system was found to be enhanced in the presence of sodium dodecyl sulfate (B86663) near its critical micelle concentration.

Tungsten trioxide (WO₃) is another n-type semiconductor with a smaller bandgap than TiO₂, making it a suitable candidate for the photodegradation of organic pollutants under visible light. WO₃ nanoparticles have demonstrated photocatalytic activity in the degradation of various organic dyes. The efficiency of WO₃ can be influenced by its morphology and the calcination temperature during its synthesis.

Doping metal oxides with other metals or non-metals is a common strategy to enhance their photocatalytic activity. Doping can narrow the bandgap of the semiconductor, allowing it to be activated by visible light, and can also reduce the recombination of photogenerated electron-hole pairs. For example, doping TiO₂ with nitrogen has been shown to improve its photocatalytic activity. Similarly, doping ZnO with erbium has been found to enhance its photocatalytic activity under visible light for the degradation of Red-31 dye.

Below is a data table summarizing the photocatalytic degradation of various dyes using different nano-photocatalysts:

Sonophotocatalytic Degradation Kinetics of Disperse Dyes

Sonophotocatalysis is an AOP that combines ultrasound (sonolysis) and photocatalysis. This combination can lead to a synergistic effect, enhancing the degradation rate of organic pollutants. The application of ultrasound can increase the catalytic performance by cleaning the catalyst surface and generating additional hydroxyl radicals through the collapse of cavitation bubbles.

Studies on the degradation of a mixture of dyes, including a disperse red dye, have shown that the sonophotocatalytic process is more effective than either sonolysis or photocatalysis alone. For instance, after 80 minutes of treatment, the degradation values were approximately 19% for sonolysis, 68% for photocatalysis, and 82% for sonophotocatalysis. The degradation kinetics of the sonophotocatalytic process often follow a pseudo-first-order model.

The following table shows a comparison of degradation efficiencies for different AOPs:

Optimization of Operational Parameters for Degradation Efficiency

The efficiency of AOPs for the degradation of this compound is highly dependent on various operational parameters. The optimization of these parameters is crucial for achieving high degradation rates. Key parameters include the initial pH of the solution, the concentration of the photocatalyst, the initial dye concentration, and the reaction time.

For photocatalytic degradation using TiO₂, the pH of the reaction medium is a critical factor. For anionic dyes, a lower pH generally leads to higher degradation efficiency because the positively charged surface of the catalyst at acidic pH values enhances the adsorption of the dye molecules. For instance, in the photocatalytic degradation of real textile wastewater containing this compound, the optimal pH was found to be in the acidic range. The concentration of the catalyst is another important parameter, with an optimal concentration often existing beyond which the degradation rate may decrease due to light scattering and particle agglomeration.

In Fenton and photo-Fenton processes, the concentrations of Fe(II) and hydrogen peroxide (H₂O₂) are key parameters to optimize, along with pH and reaction time.

The table below outlines the optimal conditions found in various studies for the degradation of different dyes:

Mineralization Assessment and Total Organic Carbon Removal

A crucial aspect of evaluating the effectiveness of any degradation process is the assessment of mineralization, which refers to the complete conversion of organic pollutants into inorganic compounds such as carbon dioxide, water, and mineral acids. A common measure of mineralization is the removal of Total Organic Carbon (TOC).

In the degradation of Disperse Red 1, photo-Fenton treatment for 45 minutes resulted in 98% degradation of the dye and a 55% reduction in TOC. Photocatalytic degradation of other azo dyes using WO₃ nanoparticles has also shown significant TOC reduction, indicating substantial mineralization. For example, the degradation of indigo (B80030) carmine (B74029) using WO₃ resulted in a 93% TOC reduction after 75 hours.

The following table presents data on TOC removal for different dyes and treatment processes:

Wastewater Treatment Technologies for this compound-Containing Effluents

Wastewater from textile dyeing processes, particularly those using disperse dyes like this compound, presents a significant environmental challenge due to its intense coloration, high chemical oxygen demand (COD), and the recalcitrant nature of the dye molecules. Effective treatment requires robust technologies capable of breaking down these complex aromatic compounds. This section evaluates the performance of advanced reactor designs and discusses essential pre-treatment methods for managing effluents containing this compound and similar dyes.

Performance Evaluation of Advanced Reactor Designs for Dye Removal

Advanced reactor designs, particularly those employing Advanced Oxidation Processes (AOPs) and electrochemical methods, have shown high efficacy in degrading persistent organic pollutants like disperse dyes. These technologies are designed to generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize the dye molecules, leading to decolorization and mineralization.

Research into various reactor configurations has demonstrated significant removal efficiencies for disperse dyes.

Photo-Fenton Reactors: This AOP utilizes a combination of hydrogen peroxide (H₂O₂) and iron (II) ions under UV irradiation to produce hydroxyl radicals. Studies on disperse dyes have shown exceptional performance. For instance, the photo-Fenton process applied to Disperse Red 343 achieved 100% color removal under optimized conditions. The high efficiency of the photo-Fenton system is attributed to the photogenerated Fe²⁺ ions enhancing the formation of hydroxyl radicals.

Electrocoagulation (EC) Reactors: EC is an electrochemical process where coagulants are generated in situ by the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. This method has proven effective for treating textile wastewater. In a study using a Titanium-Aluminium (Ti-Al) electrode, electrocoagulation of an aqueous solution containing Disperse Orange 30 achieved a maximum removal efficiency of 97%. The process involves the formation of metallic hydroxides that adsorb and entrap the dye particles, which are then removed by sedimentation or flotation.

Heterogeneous Catalytic Reactors: To overcome issues with sludge production in homogeneous Fenton processes, heterogeneous catalysts are employed. A Fenton-like oxidation process using nano-iron modified goldmine waste-solid as a catalyst has been developed for degrading disperse dyes like Disperse Orange 288. These systems offer the advantage of a stable catalyst that can be recovered and reused, reducing secondary pollution.

Bioreactors: Biological treatment using specialized microorganisms offers an environmentally friendly approach. White-rot fungi, such as Pleurotus ostreatus, have been shown to decolorize disperse dyes effectively. In a bioreactor setup, Pleurotus ostreatus achieved a 73.13% decolorization of Disperse Red dye (at an initial concentration of 80 mg/L) after 168 hours of cultivation. This process relies on extracellular enzymes secreted by the fungi to break down the dye structure.

The performance of these advanced reactor designs for disperse dye removal is summarized in the table below.

Reactor Type / ProcessTarget DyeKey Operating ConditionsRemoval Efficiency (%)Source(s)
Photo-FentonDisperse Red 343pH: 3.5; H₂O₂: 100 mg/L100
ElectrocoagulationDisperse Orange 30Electrode: Ti-Al; pH: 6; Time: 30 min; Voltage: 10 V97
Fungal BioreactorDisperse RedFungus: Pleurotus ostreatus; Time: 168 h; Conc.: 80 mg/L73.13
Heterogeneous Fenton-likeDisperse Orange 288Catalyst: Nano-iron modified goldmine waste-solid-

Pre-treatment Methods for Disperse Dye Wastewater

Several pre-treatment methods are commonly applied to disperse dye wastewater:

Coagulation and Flocculation: This is a widely used physicochemical method for removing suspended and colloidal particles, which contributes to color and COD reduction. Common coagulants include aluminum sulfate (alum), ferric chloride, and lime. Studies have shown that for polyester (B1180765) dye wastewater, a 600 mg/L dose of ferric chloride is optimal for reducing suspended solids and COD. Similarly, a combination of alum and lime can achieve up to 42% COD removal. This process works by destabilizing dye particles, allowing them to aggregate and be separated from the water.

Enzymatic Treatment: The use of specific enzymes, such as laccase, has emerged as a promising pre-treatment strategy. Laccase can decolorize and detoxify disperse dyes under mild conditions. Research has demonstrated that laccase treatment can achieve decolorization rates between 51% and 96% for various disperse dyes. This enzymatic pre-treatment reduces the ecotoxicity of the wastewater, making it more amenable to subsequent biological treatment, like the activated sludge process.

Membrane Filtration: Techniques like microfiltration (MF) and ultrafiltration (UF) can be used as pre-treatment steps to remove insoluble dyes and other suspended matter. MF is often employed as a precursor to nanofiltration or reverse osmosis to prevent fouling of the finer membranes. These pressure-driven processes separate particles based on size, effectively clarifying the effluent.

Ozonation: The application of ozone (O₃) can be used as a chemical pre-treatment to break down complex dye molecules into more biodegradable forms. mdpi.com This partial oxidation increases the biodegradability of the effluent, enhancing the performance of downstream biological treatment stages. mdpi.com

The table below outlines common pre-treatment methods for disperse dye wastewater.

Pre-treatment MethodReagent/TechnologyTypical PerformancePurposeSource(s)
Coagulation-Flocculation Ferric ChlorideOptimal dose of 600 mg/L for SS & COD reductionRemoval of suspended solids, reduction of COD
Alum and Lime42% COD removalReduction of COD
Enzymatic Treatment Laccase Enzyme51-96% decolorizationDecolorization, detoxification, improved biodegradability
Membrane Filtration Microfiltration (MF)Pre-treatment for NF/RORemoval of suspended solids and insoluble dyes
Chemical Oxidation Ozone (O₃)-Increased biodegradability, partial color removal mdpi.com

Ecotoxicological and Human Health Hazard Assessments of Disperse Red 153

Aquatic Ecotoxicity of Disperse Red 153

The release of textile dyes into aquatic environments is a significant concern due to their potential to persist and affect aquatic life. informaticsjournals.co.in

Studies have been conducted to determine the toxicity of this compound to various aquatic species. In an acute toxicity test with the crustacean Daphnia similis, this compound demonstrated high toxicity. Another study evaluated the acute and chronic toxicity of a commercial formulation of Disperse Red 1 to eight different aquatic organisms, including Daphnia similis. The results indicated that the toxicity of the commercial product was primarily due to the Disperse Red 1 dye itself. For Daphnia similis, a chronic toxicity study established a No Observed Effect Concentration (NOEC) at 14 days of 2.5 mg/L.

A 96-hour acute toxicity limit test on the fish species Poecilia reticulata (guppy) was conducted for a commercial product containing Disperse Red 179, which is structurally related to this compound. This test was performed at a concentration of 100 mg/L. While specific EC50 (median effective concentration) and LC50 (median lethal concentration) values for this compound are not consistently reported across all studies, the available data suggests a potential for adverse effects on aquatic invertebrates.

Table 1: Aquatic Toxicity Data for Disperse Dyes

Test Organism Substance Exposure Duration Endpoint Value Reference
Daphnia similis Disperse Red 1 48 hours EC50 0.127 mg/L
Daphnia similis Commercial Disperse Red 1 14 days NOEC 2.5 mg/L

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

The impact of chemical substances on the microorganisms in wastewater treatment plants is a critical aspect of their environmental risk assessment. A study on this compound investigated its potential to inhibit the respiration of activated sludge, which is a key process in biological wastewater treatment. The results of the respiration inhibition test are essential for understanding how the dye might affect the efficiency of sewage treatment facilities. While the specific quantitative results of this test are detailed in a BMG report, the study itself indicates that the effect of the dye on activated sludge has been formally evaluated.

Risk quotient (RQ) analysis is a method used to estimate the potential ecological risk of a chemical by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). canada.ca For a group of azo disperse dyes, including analogues of this compound, a PNEC for the aquatic environment was determined to be 0.0025 mg/L, based on chronic toxicity data for the fish Pimephales promelas (fathead minnow) exposed to Disperse Yellow 7. The PEC for this subset of dyes, considering industrial releases, was likely to exceed the PNEC, suggesting a potential concern for aquatic organisms.

Another risk quotient analysis for Disperse Yellow 3 resulted in an RQ of 4.7, also indicating a potential risk to aquatic life. A separate study focusing on Disperse Red 1 derived a long-term PNEC of 60 ng/L based on the most sensitive chronic endpoint for Daphnia similis. When comparing this PNEC with measured environmental concentrations of Disperse Red 1 in river waters (ranging from 50 to 500 ng/L), the resulting risk quotients suggested a potential risk to freshwater biota.

Inhibition of Oxygen Consumption by Activated Sludge

Terrestrial and Phytotoxicity Evaluations

The environmental fate of disperse dyes is not limited to aquatic systems; they can also partition to soil and sediment, potentially impacting terrestrial organisms and plants.

If released into wastewater, disperse dyes are expected to adsorb to sludge during treatment. This sludge may then be applied to land, leading to soil contamination. Preliminary toxicity studies on other azo substances in soil and sediment found no effects at a concentration of 1000 mg/kg of dry soil. Based on these analogue data, it is anticipated that azo disperse dyes, as a group, are not harmful to organisms living in soil or sediment. However, it is also noted that under anaerobic conditions, which can occur in sediments, these dyes may undergo reductive degradation.

The toxicity of dyes and their breakdown products to plants is a crucial consideration, especially when contaminated water or sludge is used in agriculture. Studies on other disperse dyes have shown varied effects. For instance, the biotransformation of Disperse Red 1 can lead to the formation of products with different toxicity profiles. informaticsjournals.co.in One study found that while the original Disperse Red F3B dye was toxic to Brassica nigra and Cyamopsis tetragonolobus, the products formed after decolorization by Enterococcus faecalis did not show any inhibitory effects on germination. Conversely, another study on Disperse Red 13 and its oxidation and reduction products indicated that these byproducts could be mutagenic. This highlights the importance of assessing not only the parent compound but also its environmental transformation products. informaticsjournals.co.in While specific phytotoxicity data for this compound was not found in the searched literature, the findings for structurally similar dyes suggest that both the original dye and its degradation products have the potential to impact plant life.

Human Health Impact Assessments (excluding dosage/administration)

Genotoxicity and Mutagenicity Mechanisms of Azo Dyes, Including this compound

Azo dyes, characterized by one or more azo bonds (-N=N-), are a significant class of synthetic organic colorants. While the parent azo dye compounds may not be classified as carcinogenic, their metabolism can lead to the formation of potentially genotoxic compounds. The primary mechanism of concern is the reductive cleavage of the azo bond, which can be facilitated by azoreductase enzymes present in mammalian tissues, as well as intestinal and skin microflora. This cleavage results in the release of aromatic amines, which are often more toxic than the parent dye.

Some of these aromatic amine metabolites are known or suspected human carcinogens. For instance, benzidine (B372746) and 2-naphthylamine (B18577) have been shown to induce urinary bladder cancers in workers in the azo-dye industry. These reactive aromatic amines can bind to DNA, forming adducts that can lead to mutations and initiate or promote cancer development. The genotoxicity of many azo dyes is therefore linked to this metabolic activation process. The exocyclic amino group of some azo dye derivatives is considered a critical unit for genotoxicity, as it can undergo N-oxidation by cytochrome P450 in the liver to form reactive electrophiles that induce DNA adduct formation.

In Vitro Studies (e.g., Human Lymphocytes, HepG2, Human Dermal Equivalents)

In vitro studies using various human cell lines have been instrumental in assessing the genotoxic potential of this compound and other azo dyes.

Human Lymphocytes and HepG2 Cells: Research has shown that Disperse Red 1, a related azo dye, increased the frequency of micronuclei in both human lymphocytes and the human hepatoma (HepG2) cell line. For Disperse Red 1, a dose-dependent increase in micronuclei formation was observed in lymphocytes up to a concentration of 1.0 µg/mL. Similarly, in HepG2 cells, which are relevant for mimicking liver metabolism, Disperse Red 1 induced a dose-dependent increase in micronuclei frequency. Disperse Red 13 has also been shown to induce chromosomal damage in human lymphocytes.

Human Dermal Equivalents: Studies using three-dimensional (3D) human dermal equivalent models have been employed to assess the genotoxicity of textile dyes upon dermal contact. Interestingly, in one such study, Disperse Red 1 was found to be non-genotoxic to the dermal equivalent under the tested conditions. This result contrasts with findings from 2D cell cultures, highlighting the importance of the testing system.

Micronuclei Induction and Salmonella Assay Results

The micronucleus (MN) assay and the Salmonella (Ames) assay are standard methods for evaluating mutagenicity.

Micronuclei Induction: As mentioned previously, Disperse Red 1 has been shown to increase the frequency of micronuclei in both human lymphocytes and HepG2 cells, indicating its potential to cause chromosomal damage. The formation of micronuclei is a marker of mutagenic activity at the chromosome level.

Salmonella Assay: Disperse Red 1 has also been reported to cause mutations in the Salmonella assay, with a rate of 13 revertants per microgram. This positive result in a bacterial reverse mutation assay suggests that the dye or its metabolites can induce point mutations. In contrast, a study on this compound reported a negative result in the SOS/umu test, another bacterial genotoxicity assay, both with and without S9 metabolic activation.

Table 1: Genotoxicity and Mutagenicity Data for Selected Disperse Dyes

DyeTest SystemResultReference
Disperse Red 1Micronucleus Assay (Human Lymphocytes)Positive
Disperse Red 1Micronucleus Assay (HepG2 cells)Positive
Disperse Red 1Salmonella AssayPositive (13 revertants/µg)
Disperse Red 13Micronucleus Assay (Human Lymphocytes)Positive
This compoundSOS/umu TestNegative
Role of Aromatic Amine Metabolites in Genotoxicity

The genotoxicity of many azo dyes is intrinsically linked to the formation of aromatic amine metabolites. The reductive cleavage of the azo bond, a key metabolic step, releases these amines. Several aromatic amines, such as 2-chloro-4-nitroaniline, which can be a cleavage product of Disperse Red 167:1, are of toxicological concern due to their potential for genotoxicity and carcinogenicity.

Comparative Analysis of Genotoxicity Across Different Cell Culture Systems

The assessment of genotoxicity can yield different results depending on the cell culture system used. This is evident in the studies of Disperse Red 1. While it showed genotoxic effects in 2D cultures of human lymphocytes and HepG2 cells, it was found to be non-genotoxic in a 3D human dermal equivalent model.

These discrepancies can be attributed to several factors:

Metabolic Capacity: Different cell types have varying metabolic capabilities. HepG2 cells, being derived from liver tissue, have a more active metabolic system, including phase I and phase II enzymes, which can activate or detoxify chemicals. Fibroblasts, the primary cell type in dermal equivalents, may have different metabolic pathways.

Test System Architecture: 2D cell cultures represent a monolayer of cells, while 3D models more closely mimic the structure and physiology of in vivo tissue. This can influence chemical exposure, penetration, and cellular interactions, potentially leading to different genotoxicity outcomes.

These findings underscore the importance of using multiple test systems, including organ-specific models and 3D cultures, to obtain a more comprehensive and reliable assessment of a chemical's genotoxic potential.

Carcinogenic Potential Linked to Azo Bond Cleavage

The carcinogenic potential of many azo dyes is a direct consequence of the metabolic cleavage of the azo bond and the subsequent release of carcinogenic aromatic amines. This is a well-established mechanism of action for this class of compounds.

Epidemiological studies have provided evidence of certain aromatic amines, such as benzidine and 2-naphthylamine, being human carcinogens, causing urinary bladder cancer in exposed workers. Consequently, regulatory bodies in many countries have restricted or banned azo dyes that can be cleaved to form these and other carcinogenic amines.

While direct, long-term carcinogenicity studies on this compound are limited, its classification as an azo dye raises concerns due to the potential for azo bond cleavage. Predictive models (Quantitative Structure-Activity Relationship, QSAR) for the carcinogenicity and genotoxicity of the isomers of this compound have produced mixed results. However, the potential to metabolize to aromatic amines remains a critical hazard consideration. The general consensus is that any azo dye with the potential to undergo in vivo reduction to a carcinogenic aromatic amine should be considered a possible carcinogen.

Dermal Exposure and Sensitization Responses

Contact Allergy from Disperse Dyes in Textiles

Allergic contact dermatitis from textile dyes is a recognized and clinically significant issue. Disperse dyes, a class of synthetic colorants used primarily for synthetic fibers like polyester (B1180765), nylon, and acetate, are the most frequently implicated culprits in textile dye allergies. These dyes are not chemically bound to the fibers, which allows them to migrate from the fabric onto the skin, a process that can be exacerbated by factors such as perspiration and friction.

The prevalence of contact allergy to disperse dyes varies geographically and depending on the specific dyes included in patch testing series. Studies have reported prevalence rates ranging from 0.4% to 15.9%. Symptoms of textile dye allergy are characteristic of allergic contact dermatitis and can manifest as eczema or dermatitis in areas of direct and prolonged contact with clothing, such as the waistband, upper thighs, and buttocks. The clinical presentation can sometimes be unusual, including persistent erythematous wheals, prurigo-like eczema, and diffuse itching.

Several disperse dyes are well-established sensitizers. A review of studies from 1990 to 2012 identified 26 different disperse dyes as allergens in cases of textile dermatitis. Among the most potent and frequently reported sensitizers are Disperse Blue 106 and Disperse Blue 124. The identification of the specific causative dye can be challenging due to the complex mixtures of dyes used in textile manufacturing and the presence of impurities.

Sensitizing Potential of this compound and its Metabolites

This compound has been identified as an emerging contact allergen. A case study documented a patient who developed allergic contact dermatitis from a navy-blue dress that was found to contain this compound among other dyes. Patch testing confirmed the patient's allergic reaction to this compound.

This compound is an azo dye. Structurally, it is classified within the benzothiazol-azoyl-p-phenylenediamine (PPD) group, which suggests a potential for cross-sensitization with other dyes in the same chemical family. This means that an individual sensitized to this compound may also react to other, chemically similar dyes.

The sensitizing potential of a dye is not always due to the parent compound itself but can be attributed to its metabolites. Azo dyes can be broken down (cleaved) into smaller molecules called aromatic amines by bacteria on the skin or through metabolic processes within the skin. A study that analyzed the chemical composition of synthetic garments detected this compound and identified its potential cleavage products as 5,7-Dichlorobenzo[d]thiazol-2-amine and 3-((4-Aminophenyl)(ethyl)amino) propanenitrile . The sensitizing potential of these specific metabolites has not been extensively studied, but it is known that some aromatic amines derived from azo dyes can be potent sensitizers.

While direct, comprehensive studies on the sensitizing potential of this compound are not abundant in the reviewed literature, its identification as a "new dye allergen" and its presence in textiles associated with allergic reactions warrant further investigation into its allergenic capacity and that of its metabolites.

Other Health Effects (e.g., Testicular Toxicity, DNA Damage in Germ Cells)

While research specifically investigating the testicular toxicity and DNA damaging potential in germ cells of this compound is limited, studies on a related azo dye, Disperse Red 1 , provide significant cause for concern regarding these endpoints.

A study on male mice orally administered Disperse Red 1 demonstrated clear evidence of reproductive toxicity. The findings from this study are summarized below:

Table 1: Summary of Toxic Effects of Disperse Red 1 in Male Mice

Endpoint EvaluatedFindings
Testicular Toxicity Treatment with Disperse Red 1 was shown to cause toxicity to the testes.
Sperm Morphology A significant increase in the frequency of sperm with abnormal morphology was observed.
Fertility A decrease in fertility was noted in the treated mice.
DNA Damage in Testis Cells An increased amount of DNA damage was detected in testis cells at 16.6 and 24.9 days post-treatment.

These results indicate that Disperse Red 1 has both cytotoxic (cell-killing) and genotoxic (DNA-damaging) effects on male germ cells in mice, highlighting its potential to adversely affect male reproductive health.

Regarding this compound specifically, a screening assessment report by the Canadian government noted a single study where the dye was negative in the SOS/umu test, a bacterial assay for detecting genotoxicity. However, the same report mentioned that predictive models (Quantitative Structure-Activity Relationship, QSAR) for carcinogenicity and genotoxicity for the two isomers of this compound produced mixed results. This suggests that while one specific test was negative, the potential for genotoxicity cannot be entirely ruled out based on computational predictions.

Given the structural similarities among azo dyes and the significant reproductive and genotoxic effects observed for Disperse Red 1, further research is crucial to determine if this compound poses similar risks of testicular toxicity and DNA damage in germ cells.

Analytical Chemistry Methodologies for Disperse Red 153 Characterization and Detection

Spectroscopic Techniques for Disperse Red 153 Analysis

Spectroscopic methods are invaluable for providing information about the chemical structure of this compound and for monitoring changes in its concentration over time.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to quantify the concentration of colored compounds in solution and to monitor the progress of decolorization during degradation and biotransformation processes. The principle lies in measuring the absorbance of light at a specific wavelength, which is directly proportional to the concentration of the absorbing species (the dye).

In the context of this compound and other azo dyes, the disappearance of the characteristic peak in the visible region of the spectrum indicates the breakdown of the chromophore, which is responsible for the dye's color. For instance, studies on the degradation of similar disperse dyes, such as Disperse Red 3B, utilize UV-Vis spectrophotometry to monitor the decolorization rate by scanning the spectrum, typically between 400 and 800 nm. A decrease in the absorbance at the dye's maximum absorption wavelength (λmax) over time provides a direct measure of the degradation efficiency. This method is frequently employed to assess the effectiveness of various treatment processes, including enzymatic degradation and advanced oxidation processes. The percentage of decolorization can be calculated using the initial and final absorbance values, offering a clear metric for the success of the remediation technique.

Table 1: Application of UV-Vis Spectroscopy in Dye Degradation Analysis

Analytical Parameter Application in Disperse Dye Studies Reference
Wavelength Scan Monitoring the change in the absorption spectrum (e.g., 400-800 nm) to track decolorization.
Maximum Absorbance (λmax) Quantifying the concentration of the dye in solution. A decrease indicates degradation of the chromophore.

| Decolorization Rate (%) | Calculating the efficiency of a degradation process based on the change in absorbance over time. | |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It is used for the structural characterization of this compound and, more critically, for identifying the intermediate and final products formed during its degradation. By comparing the FTIR spectrum of the original dye with the spectra of samples taken at various stages of degradation, researchers can identify the disappearance of specific bonds associated with the parent molecule and the appearance of new bonds corresponding to degradation products.

For example, the FTIR spectrum of a typical azo dye would show characteristic peaks for the azo group (-N=N-), aromatic rings, and other functional groups within its structure. During degradation, the azo bond is often one of the first to be cleaved. FTIR analysis of the degradation metabolites can reveal the disappearance of the azo peak and the emergence of new peaks indicating the formation of amines (-NH2), carboxylic acids (-COOH), or other smaller molecules. This information is crucial for elucidating the degradation pathway and understanding the mechanism of the breakdown process.

Table 2: Key FTIR Spectral Regions for Disperse Dye Degradation Analysis

Wavenumber Range (cm⁻¹) Associated Functional Group/Vibration Significance in Degradation Studies Reference
~3400-3300 N-H stretching Appearance suggests the formation of amines from azo bond cleavage.
~3000-2800 C-H stretching (aliphatic) Changes can indicate the breakdown of alkyl side chains.
~1725-1700 C=O stretching (carbonyl) Appearance can indicate the formation of aldehydes, ketones, or carboxylic acids.
~1600-1585 -N=N- stretching (azo) Disappearance is a primary indicator of chromophore destruction.

| ~1600-1450 | C=C stretching (aromatic) | Changes or disappearance can indicate the breakdown of the aromatic rings. | |

UV-Visible Spectroscopy in Degradation Studies and Biotransformation Monitoring

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques separate the components of a mixture, while mass spectrometry provides detailed information about the mass and structure of those components. The coupling of these techniques offers highly sensitive and specific methods for the analysis of this compound and its byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying individual components in a mixture. For this compound, HPLC is used to assess its purity and to monitor its degradation by separating the parent dye from its various breakdown products. Typically coupled with a Diode-Array Detector (DAD) or a mass spectrometer, HPLC can provide both quantitative data (how much dye is remaining) and qualitative data (what degradation products are being formed).

In degradation studies, samples are analyzed at different time intervals. The resulting chromatograms show a decrease in the peak area of the parent this compound and the appearance and evolution of new peaks corresponding to its degradation products. This allows for a detailed assessment of the degradation kinetics and pathway. Methods using HPLC coupled with tandem mass spectrometry (LC-MS/MS) are particularly powerful for the quantitative analysis of specific disperse dyes in textile materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for identifying volatile and semi-volatile organic compounds. While disperse dyes themselves are generally not volatile enough for direct GC-MS analysis, this technique is exceptionally useful for identifying the smaller, more volatile molecules that are often the final products of complete degradation.

Following a degradation process (e.g., bioremediation or advanced oxidation), the resulting solution can be extracted, and the extract analyzed by GC-MS. The chromatographic separation of the products is followed by their ionization and detection by the mass spectrometer, which provides a unique mass spectrum for each compound. By comparing these spectra to established libraries (like the NIST database), the chemical identity of the degradation products, such as aromatic amines (e.g., 2-chloro-4-nitro-benzamine) and other small organic molecules, can be confirmed. This analysis is critical for assessing the detoxification of the effluent, as some degradation products can be more toxic than the parent dye.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. This makes it an ideal tool for the rapid screening of textiles for the presence of specific dyes like this compound. nih.gov

A piece of fabric or even a single thread can be placed directly in the DART ion source, where a stream of heated, excited gas (usually helium) desorbs and ionizes the analytes on the surface. The ions are then analyzed by a high-resolution mass spectrometer. This method is highly sensitive and can positively identify this compound on polyester (B1180765) fibers, even in mixtures with other dyes. nih.gov DART-MS is particularly valuable in forensic science and for quality control in the textile industry, providing a fast and efficient way to detect and identify regulated or hazardous substances directly on consumer products. nih.gov

Table 3: Comparison of Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Technique Primary Application Sample Preparation Analytes Detected Reference
HPLC-DAD/MS Quantification of parent dye; monitoring degradation kinetics. Solvent extraction. Parent dye and non-volatile degradation products.
GC-MS Identification of final degradation products. Solvent extraction; sometimes derivatization. Volatile and semi-volatile degradation products (e.g., aromatic amines).

| DART-MS | Rapid screening and identification on solid surfaces. | Minimal to none. | Surface-level dyes and chemicals on textiles. | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Dye Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the characterization of this compound. This soft ionization method is particularly suitable for analyzing large, thermally labile molecules like dyes, as it allows for their transfer into the gas phase as intact ions with minimal fragmentation.

In the analysis of this compound, ESI-MS is often coupled with liquid chromatography (LC) to separate the dye from other components in a mixture before detection. The resulting mass spectrum provides crucial information about the molecular weight of the dye. For this compound, which has the chemical formula C₁₈H₁₄Cl₂N₅S⁺, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 404.0497. researchgate.net The isotopic distribution pattern, which arises from the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), is a key feature in the mass spectrum that aids in the confirmation of the compound's identity. researchgate.net

Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information. In this technique, the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the dye's molecular structure, confirming the presence of specific substructures.

Research has demonstrated the effectiveness of ESI-MS in various applications, including environmental monitoring and forensic assessments. researchgate.net For instance, an optimized Solid Phase Extraction (SPE) followed by LC-ESI-MS/MS method has been developed for the detection of several disperse dyes, including those structurally similar to this compound, in environmental water samples. This highlights the sensitivity and selectivity of the technique for trace-level analysis.

Analytical Parameter Observation for this compound Significance
Ionization Mode Electrospray Ionization (ESI)Minimizes fragmentation of the dye molecule.
Protonated Molecule [M+H]⁺ m/z 404.0497 researchgate.netConfirms the molecular weight of the compound.
Isotopic Pattern Characteristic pattern due to two chlorine atoms. researchgate.netAids in confirming the elemental composition.
Coupled Technique High-Performance Liquid Chromatography (HPLC)Separates the dye from complex matrices before MS analysis.

Thin Layer Chromatography (TLC) in Biotransformation Studies

Thin Layer Chromatography (TLC) is a widely used, cost-effective, and versatile separation technique that plays a significant role in studying the biotransformation of dyes like this compound. Biotransformation is the chemical alteration of a substance by a living organism, and in the context of dyes, it often refers to their breakdown or degradation by microorganisms.

In biotransformation studies of disperse dyes, TLC is employed to monitor the progress of the degradation process. Samples are taken at different time intervals from a reaction mixture containing the dye and the microorganism or enzyme responsible for its breakdown. These samples are then spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel.

The TLC plate is then developed in a sealed chamber containing a suitable solvent system, known as the mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample with it at different rates, depending on their affinity for the stationary phase and their solubility in the mobile phase. This results in the separation of the original dye from its metabolic products.

For instance, in a study on the decolorization of a similar disperse dye, Disperse Red F3B, by Enterococcus faecalis, TLC was used to confirm the biotransformation. The mobile phase solvent system used was a mixture of ammonia, methanol, n-butanol, and distilled water in a 5:2:2:1 ratio. The disappearance of the spot corresponding to the original dye and the appearance of new spots corresponding to the degradation products on the chromatogram provide clear evidence of biotransformation. The separated spots can be visualized under UV light and their retardation factor (Rf) values can be calculated to help identify the compounds.

Parameter Description Example in Biotransformation Study of a Disperse Dye
Stationary Phase A thin layer of adsorbent material on a plate.Silica gel
Mobile Phase A solvent system that moves up the stationary phase.Ammonia:Methanol:n-Butanol:Distilled Water (5:2:2:1)
Application Monitoring the disappearance of the parent dye and the appearance of metabolites over time.Analysis of initial, intermediate, and final samples of dye decolorization.
Visualization Method to see the separated spots.UV illumination

Regulatory Frameworks and Sustainable Chemical Design in the Context of Disperse Red 153

Global and Regional Regulatory Landscape for Azo Disperse Dyes

The regulation of azo disperse dyes varies significantly across different jurisdictions, with a general trend towards stricter controls on substances that can release harmful aromatic amines.

Regulatory Status of Disperse Red 153 and Related Azo Dyes

European Union: The EU has some of the most stringent regulations for azo dyes under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Specifically, Annex XVII of REACH restricts the use of azo dyes that can release any of 22 specified carcinogenic aromatic amines in concentrations exceeding 30 mg/kg in textile and leather articles that come into direct and prolonged contact with the skin or oral cavity. While this compound itself is not explicitly named in this list, its potential to break down into constituent amines is a key factor in its regulatory assessment. The EU also maintains a list of restricted azo dyes that are not to exceed a concentration of 0.1% by weight in textile and leather dyeing. Furthermore, voluntary eco-labeling schemes like OEKO-TEX® impose even stricter limits on certain allergenic and carcinogenic dyes.

United States: In contrast to the EU, the United States does not have specific federal regulations that explicitly ban "azo dyes". Instead, regulations focus on restricting several aromatic amines that can be cleaved from these dyes. Several states have their own regulations, such as California's Proposition 65, Washington's Children's Safe Products Act, and Vermont's Act 188 Chemical Disclosure Program for Children's Products, which may restrict certain aromatic amines derived from azo dyes.

Other Regions: Many other countries, including China and India, have also implemented bans or restrictions on the use of azo dyes that can release carcinogenic aromatic amines, largely aligning with the framework established by the EU.

A comparative overview of the regulatory approach in the EU and the US is presented below:

FeatureEuropean UnionUnited States
Primary Legislation REACH (EC) No. 1907/2006 No specific federal law for azo dyes
Regulated Substances Azo dyes that can release 22 specific carcinogenic aromatic amines Specific aromatic amines
Concentration Limit < 30 mg/kg for restricted amines in finished articles Varies by state regulation
Scope Textiles and leather articles with direct and prolonged skin or oral contact Varies by state; can include apparel, leather goods, and other consumer products

Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Criteria

The environmental fate of disperse dyes is a significant concern. The assessment of whether a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) is a key component of chemical risk assessment under regulations like REACH. PBT substances are those that resist degradation in the environment, accumulate in living organisms, and have toxic effects.

There is limited publicly available data specifically on the PBT assessment of this compound. However, the general characteristics of many disperse dyes, such as their low water solubility and high stability, raise concerns about their persistence. Their potential to bioaccumulate is also a consideration, as is the toxicity of both the parent dye molecule and its potential breakdown products, such as aromatic amines. In Canada, as part of a screening assessment, it was determined that Disperse Yellow 3 meets the persistence criteria but not the bioaccumulation criteria as set out in the Persistence and Bioaccumulation Regulations of CEPA.

Research on Safer Alternatives and Green Chemistry Principles

The regulatory pressures and growing environmental awareness have catalyzed significant research into developing more sustainable dyeing processes and designing safer dye molecules.

Development of Eco-Friendly Dyeing Processes

Conventional dyeing processes with disperse dyes are often water and energy-intensive. Research is actively exploring more eco-friendly approaches:

Low Liquor Ratio Dyeing: Reducing the amount of water used in the dyeing process significantly cuts down on water and energy consumption and reduces the volume of wastewater generated.

Nano-based Wash-Free Disperse Dyes: The use of nanotechnology can lead to more efficient dye uptake and adhesion to fibers, potentially eliminating the need for extensive post-dyeing washing and rinsing steps.

Eco-Friendly Carriers and Dispersing Agents: Replacing traditional, often hazardous, carriers and dispersing agents with biodegradable and less toxic alternatives is a key area of research.

One-Bath Dyeing Processes: Combining dyeing and finishing steps into a single bath can save time, energy, and water.

Alternative Reducing Agents: Research is exploring the use of more environmentally benign reducing agents, such as glucose-based compounds and formamidine (B1211174) sulfinic acid, to replace sodium dithionite (B78146) in the reduction clearing process for polyester (B1180765).

Design of Disperse Dyes with Reduced Environmental and Health Footprint

A fundamental aspect of green chemistry is the design of molecules that are inherently safer and have a minimal environmental impact. This involves considering the entire lifecycle of the dye, from its synthesis to its ultimate fate in the environment. Key principles of green chemistry being applied to dye design include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based materials as starting points for dye synthesis.

Designing for Degradation: Creating dyes that are designed to break down into harmless substances at the end of their useful life.

Reducing Derivatives: Minimizing the use of temporary blocking or protecting groups during synthesis to reduce the number of steps and the amount of waste generated.

Investigation of Multi-functional Disperse Dyes (e.g., Antibacterial, Anticancer Activities)

A novel and exciting area of research is the development of disperse dyes that not only impart color but also possess additional functionalities. This approach adds value to the textile product and can potentially reduce the need for separate finishing treatments.

Antibacterial Activity: Researchers have successfully synthesized disperse dyes with inherent antibacterial properties, which can be beneficial for applications in sportswear, medical textiles, and other hygiene-sensitive products.

Anticancer Activity: Several studies have investigated the potential of novel disperse dyes to exhibit anticancer or cytotoxic activity against various cancer cell lines. mdpi.com While this research is still in its early stages, it opens up intriguing possibilities for the development of dyes with therapeutic applications. For example, some newly synthesized disperse dyes based on enaminones have shown promising anticancer activity against cell lines for hepatocellular carcinoma, colon carcinoma, breast cancer, and lung cancer, while demonstrating a satisfactory safety profile on normal cell lines. mdpi.com

Other Functionalities: Research has also explored the development of disperse dyes with other functionalities, such as mosquito repellency and UV protection. fitt-iitd.in

This multi-pronged approach, encompassing stricter regulations, innovative and greener dyeing processes, and the design of safer, multi-functional dyes, is paving the way for a more sustainable future for the textile industry.

Q & A

Q. How should researchers design experiments to evaluate the mass transfer efficiency of this compound in supercritical CO₂ systems?

  • Methodological Answer : A validated approach involves using a mass transfer model (e.g., Figure 5 in ) under controlled pressure (20–30 MPa) and temperature (40–80°C). Key parameters include diffusion coefficients, solubility, and equilibrium time. Supercritical CO₂ fluid dynamics are monitored via in-situ UV-Vis spectroscopy or gravimetric analysis to track dye dispersion kinetics .

Q. What are the standard protocols for preparing this compound ink formulations to ensure reproducibility?

  • Methodological Answer : Optimal formulations include:
  • Dye slurry content : 20–35 wt% to balance viscosity and pigment loading.
  • Additives : 6–14 wt% glycol/glycerol (humectants), <1 wt% triethanolamine (pH stabilizer), and <0.7 wt% PVP-K30 (dispersant). Surface-active agents like SDS should be limited to <0.15 wt% to avoid destabilization .

Advanced Research Questions

Q. How can conflicting data on additive efficacy in this compound formulations be resolved?

  • Methodological Answer : Contradictions often arise from unaccounted variables like pH (optimal range: 8–9) or ionic strength . Systematic studies should:
  • Compare additives (e.g., SDS vs. FAPE/SDS mixtures) under identical conditions.
  • Use zeta potential measurements to assess colloidal stability.
  • Apply ANOVA to identify statistically significant interactions between additives and environmental stressors .

Q. What strategies optimize this compound’s freeze-thaw stability without compromising thermal performance?

  • Methodological Answer : Advanced formulations combine PVP-K30 (0.7 wt%) for centrifugal stability with fatty alcohol polyoxyethylene ether (0.2 wt%) to mitigate freeze-thaw aggregation. Thermal stability is enhanced by adjusting pH to 8–9 using triethanolamine (<1 wt%) and monitoring zeta potential to prevent particle coalescence at elevated temperatures .

Q. How should researchers address data gaps in long-term environmental impacts of this compound degradation byproducts?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., UV/ozone exposure) followed by LC-MS/MS to identify metabolites. Pair with ecotoxicity assays (e.g., Daphnia magna survival rates) and computational models (QSAR) to predict bioaccumulation potential. Data should adhere to FAIR principles for interoperability .

Data Management and Reporting

Q. What statistical methods are critical for analyzing this compound stability data?

  • Methodological Answer : Use multivariate regression to correlate additive concentrations with stability metrics (e.g., particle size, viscosity). For reproducibility, report confidence intervals (95% CI) and effect sizes rather than relying solely on p-values. Transparent reporting of outliers and excluded data is essential .

Q. How can researchers ensure compliance with data-sharing mandates for this compound studies?

  • Methodological Answer : Deposit raw datasets in repositories like Zenodo or Figshare with metadata detailing experimental conditions (pressure, temperature, instrument calibration). Use standardized formats (e.g., .csv for tables, .tiff for figures) and cite persistent identifiers (DOIs) in publications .

Experimental Design and Validation

Q. What controls are necessary when replicating this compound mass transfer studies in supercritical CO₂?

  • Methodological Answer : Include negative controls (CO₂ without dye) to assess baseline system behavior and positive controls (a reference dye with known solubility). Validate equipment calibration using certified reference materials and document CO₂ purity (>99.9%) to minimize contamination risks .

Q. How can computational modeling enhance this compound formulation development?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict dye-surfactant interactions, while machine learning (e.g., random forest models) optimizes additive ratios. Validate predictions with wet-lab experiments and report model hyperparameters for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.